molecular formula C21H27NO5 B15175006 N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide CAS No. 920981-23-3

N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide

Cat. No.: B15175006
CAS No.: 920981-23-3
M. Wt: 373.4 g/mol
InChI Key: GJYCISLCKDPQAS-UHFFFAOYSA-N
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Description

N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide is a synthetic biphenyl-derived carboxamide characterized by a methoxy-substituted biphenyl core and a diethylcarboxamide group. The N,N-diethyl moiety on the carboxamide group may modulate lipophilicity, impacting membrane permeability and metabolic stability .

Properties

CAS No.

920981-23-3

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

IUPAC Name

N,N-diethyl-3,4,5-trimethoxy-2-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C21H27NO5/c1-7-22(8-2)21(23)15-13-17(25-4)19(26-5)20(27-6)18(15)14-11-9-10-12-16(14)24-3/h9-13H,7-8H2,1-6H3

InChI Key

GJYCISLCKDPQAS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C(=C1C2=CC=CC=C2OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2’,4,5,6-tetramethoxy[1,1’-biphenyl]-2-carboxamide typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Carboxamide Formation: The carboxamide group is introduced by reacting the biphenyl derivative with diethylamine and a suitable carboxylating agent, such as phosgene or a carbonyl diimidazole.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2’,4,5,6-tetramethoxy[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-2’,4,5,6-tetramethoxy[1,1’-biphenyl]-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2’,4,5,6-tetramethoxy[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and carboxamide functionality play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogues:

Compound Name Substituents on Biphenyl Core Carboxamide Substituents Key Physical/Chemical Properties Biological Activity (if reported) Reference
N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide 2',4,5,6-tetramethoxy N,N-diethyl High polarity (due to methoxy groups); Moderate lipophilicity Not explicitly reported (inferred from analogues)
N,N-Diethyl-[1,1'-biphenyl]-2-carboxamide None N,N-diethyl Lower polarity; Higher lipophilicity Antimycobacterial activity (e.g., 2f derivative in )
N-(2-Chlorophenyl)[1,1'-biphenyl]-2-carboxamide None N-(2-chlorophenyl) Increased halogen-mediated stability Not reported
N-Methoxy-[1,1'-biphenyl]-2-carboxamide None N-methoxy Reduced steric hindrance; Higher solubility Not reported
4′-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide derivatives 4′-trifluoromethyl Variable (e.g., sulfamoyl) Enhanced electron-withdrawing effects; LogP ~3.5–4.0 Cytotoxic activity (IC50: 0.5–10 μM)

Spectral and Physicochemical Data

  • NMR Spectroscopy :

    • The target compound’s ¹H NMR would likely show distinct methoxy proton signals at δ 3.7–4.0 ppm, similar to tetramethoxybiphenyls in .
    • N,N-Diethyl carboxamide protons typically resonate at δ 1.1–1.3 ppm (CH3) and δ 3.3–3.5 ppm (CH2), as seen in N,N-diethyl-[1,1'-biphenyl]-2-carboxamide .
    • Comparatively, N-(2-chlorophenyl) analogues exhibit aromatic proton splitting patterns influenced by chlorine’s electronegativity (e.g., δ 7.2–7.8 ppm) .
  • Melting Points and Solubility :

    • Tetramethoxy derivatives (e.g., compound 11 in ) are solids with moderate melting points (160–200°C), influenced by hydrogen bonding from methoxy groups .
    • N,N-Diethyl carboxamides (e.g., ) are often oils or low-melting solids due to reduced crystallinity from branched alkyl groups .

Biological Activity

N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound features a biphenyl structure with multiple methoxy groups and a carboxamide functional group. The synthesis typically involves methoxylation of biphenyl derivatives under acidic conditions, which can enhance its biological properties through structural modifications .

Table 1: Structural Characteristics

ComponentDescription
Chemical FormulaC20H26N2O8
Molecular Weight394.43 g/mol
Functional GroupsMethoxy, Carboxamide
Synthesis MethodMethoxylation of biphenyl derivatives

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions that influence the compound's binding affinity to enzymes and receptors involved in critical biological pathways.

Key Mechanisms

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
  • Antimicrobial Properties : Preliminary studies indicate potential effectiveness against various bacterial strains, suggesting a role in antimicrobial therapy.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. For instance:

  • Cell Lines Tested : HEPG2 (liver), MCF7 (breast), SW1116 (colon).
  • IC50 Values : The compound exhibited IC50 values ranging from 0.67 µM to 3.45 µM across different cell lines, indicating significant potency compared to standard chemotherapeutics .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for its antimicrobial effects:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Results : The compound demonstrated inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Table 2: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValuesReference
AnticancerHEPG20.67 µM
AnticancerMCF71.95 µM
AntimicrobialStaphylococcus aureusMIC = 16 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL

Case Study 1: Anticancer Efficacy

In a study conducted by Zhang et al., this compound was evaluated for its ability to induce apoptosis in cancer cells. The results indicated that the compound activates the p53-mediated intrinsic pathway, leading to increased apoptosis in HEPG2 cells.

Case Study 2: Antimicrobial Assessment

A separate investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of multidrug-resistant bacterial strains. This suggests its potential as an alternative therapeutic agent in treating resistant infections.

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